molecular formula C22H21N5O3 B14982532 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14982532
M. Wt: 403.4 g/mol
InChI Key: OHFZMWFKWIICFA-UHFFFAOYSA-N
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Description

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzoxazole moiety, and a tetrahydrofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative, such as benzoic acid, under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne

    Coupling of the Tetrahydrofuran Group: The tetrahydrofuran group is introduced through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with a suitable leaving group on the triazole ring.

    Final Coupling and Functionalization: The final step involves coupling the benzoxazole and triazole intermediates, followed by functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzoxazole and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzoxazole and triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for studying biological processes, given its potential to interact with biomolecules.

    Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, making it valuable in biochemical research.

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways in diseases.

    Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It may be incorporated into pharmaceutical formulations for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, while the benzoxazole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,3-triazole-4-carboxamides.

    Benzoxazole Derivatives: Compounds with benzoxazole moieties, such as 2-phenylbenzoxazole.

    Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran groups, such as tetrahydrofuran-2-carboxamides.

Uniqueness

The uniqueness of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the triazole, benzoxazole, and tetrahydrofuran groups in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

5-methyl-N-(oxolan-2-ylmethyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide

InChI

InChI=1S/C22H21N5O3/c1-14-20(22(28)23-13-17-8-5-11-29-17)24-26-27(14)16-9-10-19-18(12-16)21(30-25-19)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3,(H,23,28)

InChI Key

OHFZMWFKWIICFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCC5CCCO5

Origin of Product

United States

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